molecular formula C27H28ClN7O3S B568811 hSMG-1 inhibitor 11j CAS No. 1402452-15-6

hSMG-1 inhibitor 11j

Cat. No.: B568811
CAS No.: 1402452-15-6
M. Wt: 566.1 g/mol
InChI Key: RZFJBSIAXYEPBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SMG1i involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of SMG1i would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

SMG1i undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SMG1i with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties .

Scientific Research Applications

SMG1i has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure and function of SMG1 kinase and its role in the NMD pathway.

    Biology: Helps in understanding the molecular mechanisms of mRNA surveillance and decay.

    Medicine: Potential therapeutic applications in diseases caused by aberrant mRNA decay, such as certain genetic disorders and cancers.

    Industry: Used in the development of new drugs targeting the NMD pathway and related kinases.

Mechanism of Action

SMG1i exerts its effects by specifically inhibiting the kinase activity of SMG1. It binds to the ATP-binding site within the kinase active site, preventing the phosphorylation of UPF1 and thereby disrupting the NMD pathway. This inhibition is achieved through the interaction of SMG1i with unique residues in the active site of SMG1, which are not present in other PIKKs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SMG1i is unique in its high specificity for SMG1 over other PIKKs. This specificity is achieved through the design of the inhibitor to engage unique residues in the SMG1 active site, which are not present in other kinases. This allows for selective inhibition of SMG1 without affecting the activity of other PIKKs .

Properties

IUPAC Name

1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFJBSIAXYEPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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